Pharmacopoeial Identity and Purity: Verified Reference Standard for Capecitabine Impurity D
This compound is officially designated as Capecitabine EP Impurity D in the European Pharmacopoeia, serving as the definitive reference standard for this specific impurity. Its identity is confirmed by its unique chemical name, (2RS)-2-Methylbutyl [1-(5-deoxy-β-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate, and its specific CAS number 910129-15-6 [1]. The EP reference standard is provided with a defined purity and is intended for use in laboratory tests as specifically prescribed in the European Pharmacopoeia [1]. This is in contrast to other impurities, such as the 3-methylbutyl isomer (Impurity E/F, CAS 162204-30-0), which has a different pharmacopoeial designation and is not interchangeable .
CAS 910129-15-6
Purity: EP reference standard
CAS 162204-30-0
Different isomer and designation
| Evidence Dimension | Pharmacopoeial Designation and Purity |
|---|---|
| Target Compound Data | EP Impurity D; CAS 910129-15-6; Purity: ≥95% (vendor) / EP reference standard |
| Comparator Or Baseline | Capecitabine EP Impurity E/F (3-methylbutyl isomer); CAS 162204-30-0 |
| Quantified Difference | Distinct CAS number and pharmacopoeial designation; different isomer. |
| Conditions | European Pharmacopoeia monograph for Capecitabine |
Why This Matters
For analytical method development and validation supporting regulatory submissions (e.g., ANDA), procurement of the exact EP-defined reference standard is a non-negotiable requirement to demonstrate method specificity and accuracy for this specific impurity.
- [1] European Pharmacopoeia (EP) Reference Standard. Capecitabine impurity D. Catalog No. Y0001645. View Source
